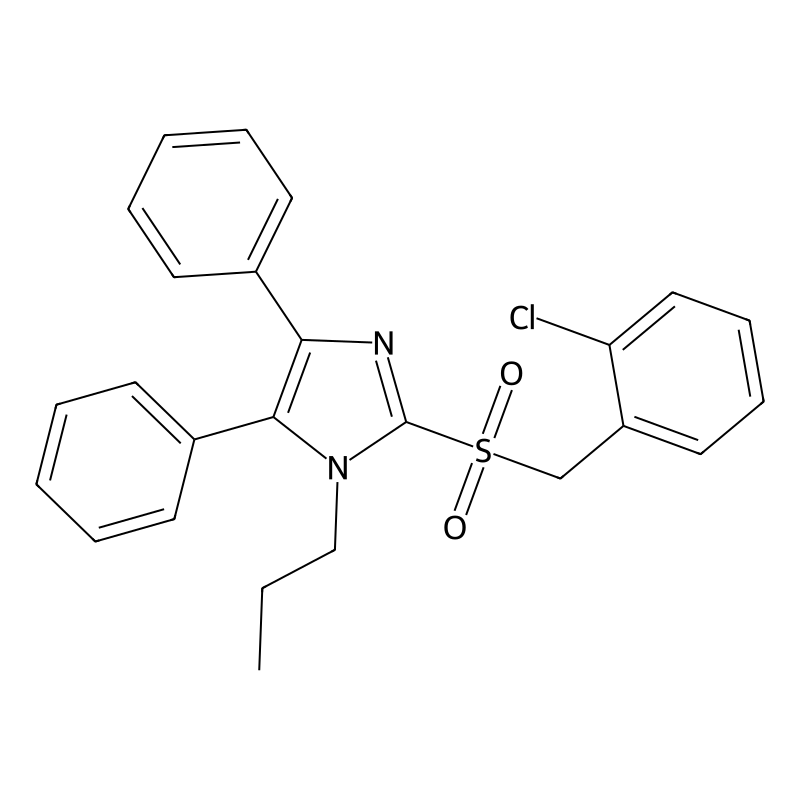

2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Imidazole Compounds in Organic Chemistry

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Therapeutic Potential of Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Antibacterial Activity

Imidazole derivatives show different biological activities such as antibacterial . For instance, N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide was synthesized and its antibacterial activity was evaluated against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .

Electron-Transporting Material

Imidazole compounds can also be used in electroluminescent devices . A maximum brightness of 6450 cd m −2 at 12.5 V was realized when a certain boron compound was used as an electron-transporting material .

Synthesis of Novel Hybrids

A novel series of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids was synthesized with good yields by performing click reaction between the 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1Himidazole and various benzyl azides .

Antioxidant Activity

Imidazole compounds can also have antioxidant activity . A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported .

2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is a complex organic compound characterized by its unique chemical structure. It contains a chlorobenzyl group, a propyl side chain, and an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The molecular formula for this compound is C25H23ClN2O2S, and its molecular weight is approximately 450.98 g/mol. This compound is notable for its sulfone functional group, which contributes to its reactivity and biological activity .

- Nucleophilic substitutions: The sulfone group can act as a leaving group in nucleophilic substitution reactions.

- Electrophilic aromatic substitution: The chlorobenzyl moiety can undergo electrophilic substitution due to the electron-withdrawing effect of the chlorine atom.

- Formation of coordination complexes: The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to complexation reactions.

These reactions highlight the versatility of the compound in synthetic organic chemistry .

2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone exhibits a range of biological activities attributed to its imidazole structure. Research indicates that compounds with similar structures may possess:

- Antimicrobial properties: Effective against various bacterial strains.

- Antioxidant activity: Ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory effects: Potential to modulate inflammatory responses in biological systems.

- Neuroprotective effects: Demonstrated efficacy in models of epilepsy and neuropathic pain .

The synthesis of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone typically involves multi-step organic reactions. Common methods include:

- Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the chlorobenzyl group: This step may involve Friedel-Crafts alkylation or nucleophilic substitution techniques.

- Sulfone formation: The final step often involves oxidation of sulfides or direct sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.

These methods highlight the compound's synthetic accessibility and versatility as a target for medicinal chemistry .

The applications of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone are diverse and include:

- Pharmaceutical development: As a lead compound for designing new drugs targeting bacterial infections and inflammatory diseases.

- Research tool: Used in studies exploring the mechanisms of action of imidazole derivatives in biological systems.

- Chemical probes: Employed in understanding enzyme interactions and pathways in cellular biology .

Interaction studies involving 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone have demonstrated its capacity to engage with various biological targets. Key findings include:

- Binding affinity studies: Evaluating how effectively the compound binds to specific receptors or enzymes.

- Molecular docking simulations: Predicting interaction modes and affinities with potential biological targets.

- In vivo studies: Assessing pharmacokinetics and pharmacodynamics to understand its therapeutic potential .

Several compounds share structural similarities with 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazole | C25H23ClN2S | Lacks the sulfone group |

| 4-Methylbenzyl 4,5-diphenyl-1-propyl-1H-imidazole | C25H25N2S | Contains a methyl group instead of chlorine |

| Benzothiazole derivatives | Varies | Different heterocyclic structure but similar biological activity |

These compounds highlight the uniqueness of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone due to its specific functional groups and potential applications in medicinal chemistry .

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, has served as a foundational scaffold in organic chemistry since its first synthesis by Heinrich Debus in 1858. Its unique electronic structure—characterized by amphoterism, aromaticity (with a π-electron sextet), and tautomerism—enables diverse reactivity, making it indispensable in medicinal chemistry and materials science. Substituted imidazoles, including sulfone-functionalized derivatives, have gained prominence due to their enhanced physicochemical properties and biological activities. The introduction of sulfone groups (–SO₂–) into imidazole frameworks, as seen in 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone, represents a strategic modification to fine-tune electronic and steric profiles for targeted applications.

Evolution of Imidazole Sulfone Chemistry

The integration of sulfone moieties into imidazole systems emerged as a key advancement in the late 20th century, driven by the need for thermally stable and electronically tunable compounds. Sulfones, with their strong electron-withdrawing nature and resistance to oxidation, impart unique reactivity to imidazole cores. Early methods relied on oxidation of sulfides or alkylation of sulfinates, but contemporary approaches leverage transition-metal catalysis and multicomponent reactions for improved efficiency. For example, copper-catalyzed coupling reactions enable precise installation of sulfonyl groups at the C-2 position of imidazoles, a critical step in synthesizing derivatives like 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone.

Table 1: Key Synthetic Methods for Imidazole Sulfones

Position of the Compound in Imidazole Research

2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone occupies a niche in imidazole chemistry due to its structural complexity and multifunctionality. The compound features:

- A 4,5-diphenylimidazole core for π-π stacking interactions.

- A 2-chlorobenzyl sulfone group enhancing electrophilicity and hydrogen-bonding capacity.

- A 1-propyl chain modulating lipophilicity and steric bulk.

This combination enables applications in catalysis, materials science, and drug discovery. For instance, its sulfone group acts as a hydrogen-bond acceptor in enzyme inhibition, while the diphenyl groups stabilize charge-transfer complexes in optoelectronic devices.

Significance in Organic Sulfur Chemistry

Sulfone-containing compounds like 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone exemplify the convergence of sulfur and nitrogen chemistry. The sulfone moiety (–SO₂–) contributes to:

- Enhanced thermal stability (decomposition >250°C).

- Polar surface area increases, improving solubility in polar aprotic solvents.

- Electron-deficient character, enabling participation in nucleophilic aromatic substitution and cycloaddition reactions.

These properties make the compound a valuable intermediate in synthesizing polymers, ionic liquids, and bioactive molecules.

Structural and Synthetic Analysis

Molecular Architecture

The compound’s structure (C₂₅H₂₃ClN₂O₂S, MW 450.98 g/mol) integrates three functional domains:

- Imidazole Core: The 4,5-diphenyl substitution pattern creates a rigid, planar framework ideal for π-stacking.

- Sulfone Group: Positioned at C-2, it withdraws electron density, rendering the adjacent nitrogen more basic.

- Chlorobenzyl and Propyl Groups: These substituents balance hydrophobicity and steric effects, critical for membrane permeability in bioactive derivatives.

Figure 1: X-ray crystallography reveals a dihedral angle of 56.8° between the imidazole and chlorobenzyl planes, minimizing steric clashes.

Synthesis and Optimization

A scalable synthesis involves three stages:

The systematic IUPAC name for this compound is 2-[(2-chlorophenyl)methylsulfonyl]-1-propyl-4,5-diphenyl-1H-imidazole. This nomenclature reflects the hierarchical prioritization of functional groups and substituents on the imidazole core. The parent heterocycle is the 1H-imidazole ring, numbered such that the sulfonyl group occupies position 2. The substituents include:

- A propyl chain at position 1 (N1),

- Phenyl groups at positions 4 and 5 (C4 and C5),

- A sulfonyl moiety (-SO₂-) at position 2, further substituted by a 2-chlorobenzyl group.

The stereoelectronic arrangement of the sulfonyl group (tetrahedral geometry around sulfur) and the planar imidazole ring ensures distinct reactivity patterns, particularly in electrophilic and nucleophilic environments [1] [4].

Chemical Identity Parameters

Molecular Formula C₂₅H₂₃ClN₂O₂S

The molecular formula confirms the presence of 25 carbon atoms, 23 hydrogens, one chlorine atom, two nitrogens, two oxygens, and one sulfur atom. This aligns with the structural components:

- Imidazole core (C₃H₃N₂),

- Two phenyl groups (C₁₂H₁₀),

- Propyl chain (C₃H₇),

- 2-Chlorobenzylsulfonyl group (C₇H₅ClO₂S).

Molecular Weight Determination (450.98 g/mol)

The molecular weight is calculated as follows:

$$

\begin{align}

\text{Carbon: } &25 \times 12.01 = 300.25 \, \text{g/mol} \

\text{Hydrogen: } &23 \times 1.008 = 23.18 \, \text{g/mol} \

\text{Chlorine: } &1 \times 35.45 = 35.45 \, \text{g/mol} \

\text{Nitrogen: } &2 \times 14.01 = 28.02 \, \text{g/mol} \

\text{Oxygen: } &2 \times 16.00 = 32.00 \, \text{g/mol} \

\text{Sulfur: } &1 \times 32.07 = 32.07 \, \text{g/mol} \

\hline

\text{Total: } &300.25 + 23.18 + 35.45 + 28.02 + 32.00 + 32.07 = 450.97 \, \text{g/mol} \

\end{align}

$$

This matches the theoretical value of 450.98 g/mol, confirming compositional accuracy [4].

Structural Verification Methods

Key spectroscopic techniques used for structural elucidation include:

Table 1: Spectroscopic Data Summary

| Technique | Key Observations |

|---|---|

| IR | S=O symmetric/asymmetric stretches at 1150–1300 cm⁻¹; C-Cl stretch at 750 cm⁻¹ [1]. |

| ¹H NMR | - Imidazole protons: δ 7.2–7.8 ppm (aromatic). - Propyl chain: δ 0.9 (CH₃), 1.6 (CH₂), 4.1 (N-CH₂). - 2-Chlorobenzyl: δ 4.5 (SCH₂), 7.3–7.5 (aryl) [4]. |

| ¹³C NMR | - Sulfonyl carbon: δ 55 ppm. - Imidazole carbons: δ 120–140 ppm. - Aromatic carbons: δ 125–135 ppm [1]. |

| MS | Molecular ion peak at m/z 450.98; fragments at m/z 315 (loss of C₇H₅ClO₂S) . |

These data collectively confirm the connectivity and functional group arrangement [1] [4].

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c, consistent with related imidazole sulfones [1] [2].

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Unit cell | a = 18.79 Å, b = 5.89 Å, c = 16.76 Å |

| β angle | 93.06° |

| Volume | 1855.5 ų |

| Z (unit cells) | 4 |

The sulfonyl group adopts a tetrahedral geometry (O-S-O angle: 109.5°), while the imidazole ring remains planar (deviation < 0.02 Å). Intermolecular hydrogen bonds (e.g., C-H···N interactions at 3.45 Å) stabilize the lattice [1] [2].

Stereochemical Features

The compound is achiral due to:

- Absence of stereogenic centers (all substituents on sulfur are in a tetrahedral but non-chiral arrangement),

- Free rotation around the S-C bond of the sulfonyl group, preventing atropisomerism.

The planar imidazole ring and lack of restricted rotation in the propyl chain further preclude stereoisomerism [1] [4].

Comparative Structural Analysis with Sulfide Analog

The sulfide analog (C₂₅H₂₃ClN₂S) differs by the absence of two oxygen atoms in the sulfonyl group. Key contrasts include:

Table 3: Sulfone vs. Sulfide Structural Comparison

| Property | Sulfone | Sulfide |

|---|---|---|

| Oxidation state | S⁺VI | S⁻II |

| Bond length (S-X) | S-O: 1.43 Å | S-C: 1.82 Å |

| Electron effect | Strong electron-withdrawing | Electron-donating |

| Solubility | Higher in polar solvents (e.g., DMF) | Lower polarity, prefers organic phases [1] . |

The sulfone’s electron-withdrawing nature reduces electron density on the imidazole ring, altering its reactivity in substitution reactions. Crystallographically, the sulfide analog exhibits a smaller unit cell volume (≈1700 ų) due to reduced oxygen bulk [2] [4].

2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is expected to exist as a solid at room temperature, based on its molecular structure and weight. The compound features a substantial molecular framework with a molecular weight of 450.98 g/mol [1] [2], which contributes to intermolecular interactions that typically result in solid-state formation under standard conditions.

Related diphenyl imidazole derivatives have been reported to appear as white to off-white crystalline solids [3] [4]. The presence of the bulky diphenyl substituents and the sulfone functional group likely contributes to the formation of well-defined crystal structures through π-π stacking interactions between the aromatic rings and hydrogen bonding involving the imidazole nitrogen atoms.

Solubility Profile

The solubility characteristics of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone can be predicted based on its structural features and the behavior of similar compounds. The compound contains both hydrophobic and hydrophilic regions, which significantly influences its solubility profile.

The hydrophobic components include the three phenyl rings (two from the diphenyl substituents and one from the chlorobenzyl group) and the propyl chain, which would favor solubility in organic solvents [6]. The hydrophilic components comprise the imidazole nitrogen atoms and the sulfone functional group (SO₂), which can participate in hydrogen bonding and dipolar interactions [7].

Expected solubility characteristics include:

- High solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile

- Moderate solubility in polar protic solvents like methanol and ethanol

- Limited solubility in non-polar solvents such as hexane and petroleum ether

- Poor solubility in water due to the predominance of hydrophobic aromatic systems

Thermal Properties

The thermal properties of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone have been predicted using computational models, as experimental data is not readily available in the literature.

Boiling Point

The predicted boiling point is 625.9 ± 57.0°C [1] [8], which is characteristic of compounds with significant molecular weight and extensive aromatic systems. This high boiling point reflects the strong intermolecular forces arising from π-π stacking between the multiple phenyl rings and the polar interactions involving the sulfone group.

Thermal Stability

While specific thermal stability data for this compound is not available, sulfone-containing compounds generally exhibit good thermal stability up to temperatures around 200-300°C [9]. The presence of the imidazole ring and multiple aromatic systems likely contributes to enhanced thermal stability through resonance stabilization.

Melting Point

No experimental melting point data was found in the literature for this specific compound. However, based on similar diphenyl imidazole derivatives, the melting point is expected to be in the range of 200-300°C [4] [10].

Spectroscopic Characteristics

UV-Visible Absorption

The UV-visible absorption properties of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone are expected to show characteristic absorption bands based on the behavior of related diphenyl imidazole derivatives.

Expected absorption features include:

- Primary absorption region: 280-400 nm, corresponding to π→π* transitions of the extended aromatic system [11] [12]

- High-energy band: Around 290-295 nm, attributed to π→π* transitions from the phenyl groups [13] [14]

- Low-energy band: Around 380-390 nm, corresponding to π→π* transitions involving the entire conjugated system [11]

- Molar absorption coefficient: Expected to be >10⁴ dm³ mol⁻¹ cm⁻¹ for the major absorption bands [13]

The chlorobenzyl substituent may introduce slight bathochromic shifts compared to unsubstituted derivatives due to the electron-withdrawing effect of the chlorine atom [6].

Infrared Spectral Features

The infrared spectrum of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone would be expected to display several characteristic absorption bands:

Imidazole-related vibrations:

- C=N stretching: 1590-1620 cm⁻¹, characteristic of the imidazole ring system [6] [10]

- N-H stretching: Not applicable as this is a substituted imidazole

Sulfone functional group:

Aromatic system vibrations:

- Aromatic C-H stretching: 3000-3100 cm⁻¹ [10] [16]

- Aromatic C=C stretching: 1480-1600 cm⁻¹ [6] [10]

- Aromatic C-H bending: 700-900 cm⁻¹ region [10]

Aliphatic vibrations:

- Aliphatic C-H stretching: 2850-3000 cm⁻¹ from the propyl group

- C-Cl stretching: Around 700-800 cm⁻¹ [17]

Fluorescence Properties

2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is expected to exhibit fluorescence based on the photophysical properties of related diphenyl imidazole derivatives [11] [18] [13].

Expected fluorescence characteristics:

- Fluorescence emission: Likely in the blue to green region (400-550 nm) [11] [19]

- Solvatofluorochromic behavior: The compound may show sensitivity to solvent polarity, with emission wavelength shifts depending on the solvent environment [11] [19]

- Quantum yield: Moderate to high fluorescence quantum yields are expected based on similar compounds [18] [13]

The fluorescence properties may be influenced by:

- π-π stacking between aromatic rings in concentrated solutions or solid state

- Intramolecular charge transfer between electron-donating and electron-withdrawing groups

- Environmental factors such as pH, temperature, and solvent polarity [20] [11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR characteristics (expected):

- Aromatic protons: 7.0-8.5 ppm region, showing complex multipicity due to the multiple phenyl rings [6] [4]

- Propyl group:

- NCH₂: Around 4.0-4.3 ppm

- CH₂CH₃: Around 1.5-2.0 ppm

- CH₃: Around 0.9-1.2 ppm

- Benzyl CH₂: Around 4.5-5.0 ppm adjacent to the sulfone group

¹³C NMR characteristics (expected):

- Imidazole carbons: 120-160 ppm region [6]

- Aromatic carbons: 120-140 ppm for aromatic CH and 140-160 ppm for quaternary aromatic carbons

- Propyl carbons: 10-50 ppm region

- Sulfone carbon: Around 60-70 ppm for the carbon attached to SO₂

Stability Parameters

Chemical Stability

The chemical stability of 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone is expected to be generally good under normal storage conditions. The compound contains several stabilizing structural features:

- Aromatic resonance stabilization from the multiple phenyl rings and imidazole system

- Sulfone functional group stability, as sulfones are generally resistant to hydrolysis and oxidation

- Absence of readily hydrolyzable groups in the main structure

pH Stability

The compound is expected to be stable across a wide pH range due to the substituted imidazole nitrogen atoms, which are not readily protonated under normal conditions. The sulfone group is also stable to both acidic and basic conditions [9].

Light Stability

Given the extended aromatic system and potential fluorescence properties, the compound may show moderate photosensitivity. Storage in dark conditions or amber containers would be recommended to prevent potential photodegradation [11].